molecular formula C19H17Br2Cl2N3O3 B11560373 (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide

Cat. No.: B11560373
M. Wt: 566.1 g/mol
InChI Key: CABBTEHABZMVBF-OPEKNORGSA-N
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Description

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide is a complex organic compound characterized by its unique structure, which includes multiple halogen substitutions and a hydrazinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide typically involves multiple steps:

    Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 2,4-dibromo-5-methylphenol with chloroacetic acid under basic conditions to form the phenoxyacetyl intermediate.

    Hydrazine Addition: The phenoxyacetyl intermediate is then reacted with hydrazine hydrate to form the hydrazinylidene derivative.

    Coupling Reaction: The hydrazinylidene derivative is coupled with 2,3-dichlorobenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an anti-cancer agent due to its ability to interact with biological macromolecules.
  • Explored for its antimicrobial properties.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.
  • Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anti-cancer agent. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

  • (3E)-3-{2-[(2,4-dichloro-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide
  • (3E)-3-{2-[(2,4-dibromo-5-ethylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide

Comparison:

    Structural Differences: The presence of different halogen atoms or alkyl groups can significantly alter the compound’s reactivity and properties.

    Reactivity: The specific halogen substitutions can influence the compound’s reactivity in oxidation, reduction, and substitution reactions.

    Applications: While similar compounds may share some applications, the unique structure of (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide may offer distinct advantages in certain applications, such as enhanced biological activity or improved material properties.

Properties

Molecular Formula

C19H17Br2Cl2N3O3

Molecular Weight

566.1 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-(2,3-dichlorophenyl)butanamide

InChI

InChI=1S/C19H17Br2Cl2N3O3/c1-10-6-16(13(21)8-12(10)20)29-9-18(28)26-25-11(2)7-17(27)24-15-5-3-4-14(22)19(15)23/h3-6,8H,7,9H2,1-2H3,(H,24,27)(H,26,28)/b25-11+

InChI Key

CABBTEHABZMVBF-OPEKNORGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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